molecular formula C19H22N4O2S B2798452 2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1211843-82-1

2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2798452
CAS RN: 1211843-82-1
M. Wt: 370.47
InChI Key: LVYTVVIRNAPSBC-UHFFFAOYSA-N
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Description

2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DMPIB, and it has been synthesized using different methods. The purpose of

Scientific Research Applications

DNA Minor Groove Binding

  • DNA Binding Properties: Hoechst 33258 and its analogues, which share structural similarities with the query compound, are known for their strong affinity to bind to the minor groove of double-stranded DNA, particularly at AT-rich sequences. These compounds are utilized in cellular biology for chromosome staining and DNA content analysis due to their ability to permeate cells easily. Their application extends to radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Antifungal and Immunomodulating Activities

  • Antifungal and Immunomodulating Research: Research on 1,4-benzothiazine azole derivatives, which may share structural similarities, demonstrates significant antifungal activity against Candida species. These studies suggest that ether derivatives in particular show strong in vivo activity, potentially due to metabolic conversion to active compounds or by enhancing the immune response. This dual action of direct antifungal effects and immunomodulation suggests a promising avenue for therapeutic application and the importance of chemical structure in biological activity (Schiaffella & Vecchiarelli, 2001).

Antimicrobial Properties

  • Antimicrobial Activity: Imidazole and its derivatives, including potentially related compounds, are used in pharmaceuticals for their antimicrobial properties. These compounds serve as raw materials for anti-fungal and bactericide manufacturing, emphasizing the versatility and significance of the imidazole ring in developing antimicrobial agents. The continued synthesis of imidazole derivatives is critical for combating microbial resistance and developing new strategies against emerging strains (American Journal of IT and Applied Sciences Research, 2022).

Chemokine Receptor Antagonism

  • Allergy and Inflammation: Small molecule antagonists targeting the CCR3 chemokine receptor, including structures incorporating elements like piperazine, have been explored for their potential to treat allergic conditions such as asthma and allergic rhinitis. This research underscores the therapeutic potential of structurally diverse antagonists in modulating immune responses and treating allergic diseases, reflecting the importance of chemical scaffolds in drug discovery (Willems & IJzerman, 2009).

properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-7-8-16(13-15(14)2)26(24,25)23-11-9-22(10-12-23)19-20-17-5-3-4-6-18(17)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYTVVIRNAPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

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